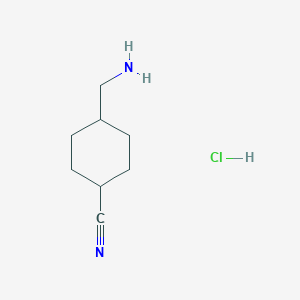

4-(Aminomethyl)cyclohexane-1-carbonitrile hydrochloride

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

4-(Aminomethyl)cyclohexane-1-carbonitrile hydrochloride, also known as NK1 receptor antagonist, is a chemical compound that has been widely studied in the field of pharmacology. This compound is known for its potential therapeutic applications in the treatment of various diseases such as depression, anxiety, and substance abuse disorders.

Wissenschaftliche Forschungsanwendungen

Synthesis Approaches and Derivatives

Regioselective Synthesis Techniques

A notable method for synthesizing spiro compounds, such as 4′-amino-1′H-spiro[cyclohexane-1,2′-(pyrimido[1,2-a]benzimidazole)]-3′-carbonitrile, has been developed. This technique employs microwave irradiation in water, offering a mild, environmentally friendly procedure that results in compounds with high purity and yield. This approach illustrates the potential for creating complex structures from cyclohexane derivatives, highlighting the versatility of such compounds in synthetic chemistry (Dandia et al., 2007).

Facile Synthesis of Tetrahydropyrimido Derivatives

The synthesis of 2-Amino-4-phenyl-5,6,7,8-tetrahydroquinoline-3-carbonitrile from cyclohexanone demonstrates another application. This process involves the reactivity of cyclohexanone derivatives towards various reagents, leading to compounds with potential antimicrobial activity. Such research underscores the role of cyclohexane derivatives in medicinal chemistry (Elkholy & Morsy, 2006).

Organocatalyzed Synthesis

The organocatalyzed synthesis of 2-amino-8-oxo-tetrahydro-4H-chromene-3-carbonitriles from a tandem Michael addition - cyclization reaction between cyclohexane-1,2-dione and benzylidenemalononitriles showcases the utility of cyclohexane derivatives in creating enantioselective compounds. This work highlights the potential for cyclohexane derivatives in the development of new catalytic reactions and the synthesis of bioactive compounds (Ding & Zhao, 2010).

Cyclization and Amination Processes

Studies on cyclization and amination of cyclohexane derivatives reveal a broad range of chemical transformations that these compounds can undergo. For example, the Ritter-type C-H amination of unactivated sp3 carbons, including cyclohexane, without prefunctionalization or a directing group, presents a novel method for the direct amination of hydrocarbons. This method's mild conditions and broad substrate scope offer significant potential for synthesizing aminated compounds (Michaudel et al., 2012).

Eigenschaften

IUPAC Name |

4-(aminomethyl)cyclohexane-1-carbonitrile;hydrochloride |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H14N2.ClH/c9-5-7-1-2-8(6-10)4-3-7;/h7-8H,1-5,9H2;1H |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NQMBRXPKKPZGIR-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(CCC1CN)C#N.Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H15ClN2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

174.67 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

916211-32-0 |

Source

|

| Record name | (1r,4r)-4-(aminomethyl)cyclohexane-1-carbonitrile hydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-amino-1-(2,4-dimethoxyphenyl)-N-propyl-1H-pyrrolo[2,3-b]quinoxaline-3-carboxamide](/img/structure/B2563409.png)

![1-(2-methoxyphenyl)-N-(6-methylbenzo[d]thiazol-2-yl)-5-(pyridin-4-yl)-1H-1,2,3-triazole-4-carboxamide](/img/structure/B2563414.png)

![1-(4-fluorophenyl)-8-methoxy-3-(4-methoxyphenyl)-1H-pyrazolo[4,3-c]quinoline](/img/structure/B2563425.png)